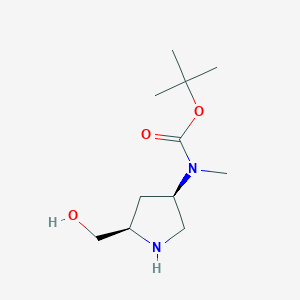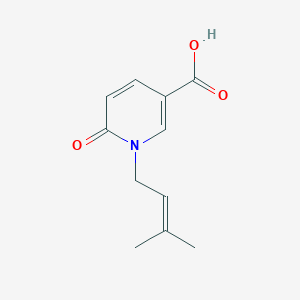
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a pyridine ring, a carboxylic acid group, and a methylbutenyl side chain. Its distinct chemical properties make it a valuable subject for various scientific research applications.
准备方法
The synthesis of 1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with careful control of reaction parameters to maximize efficiency and minimize by-products.
化学反应分析
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
作用机制
The mechanism by which 1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines
- 3-Methylbut-2-en-1-yl pivalate
- [(3-methylbut-2-en-1-yl)oxy]sulfonic acid
These compounds share structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(2)5-6-12-7-9(11(14)15)3-4-10(12)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI 键 |
YROPLQMUNJEMJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCN1C=C(C=CC1=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


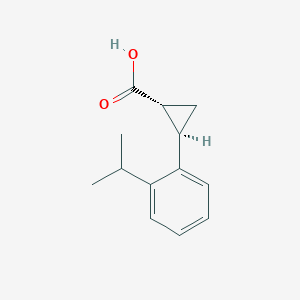
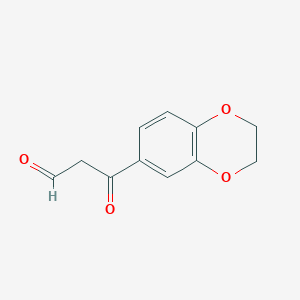
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
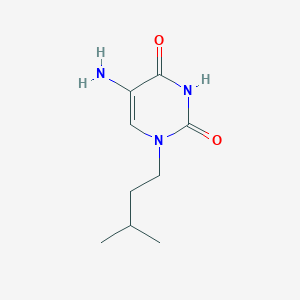

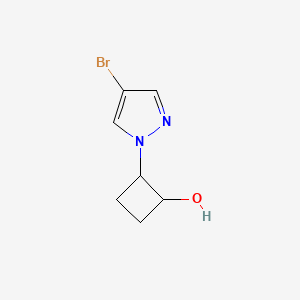
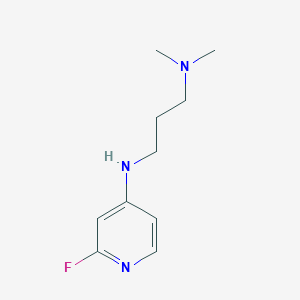
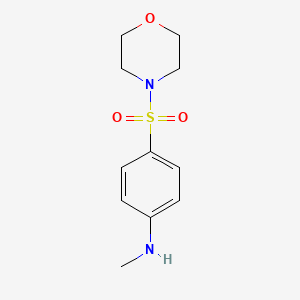


![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)

